Chlorhydrate de Daunorubicine Ala-Leu-Ala-Leu

Vue d'ensemble

Description

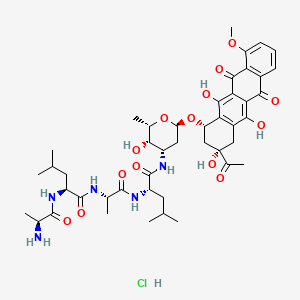

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. This compound is characterized by the presence of a tetrapeptide sequence (Ala-Leu-Ala-Leu) conjugated to daunorubicin, enhancing its biochemical properties and therapeutic potential .

Applications De Recherche Scientifique

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide-drug conjugates and their interactions with biological targets.

Biology: The compound is employed in research on cellular uptake mechanisms and intracellular trafficking of peptide-drug conjugates.

Medicine: It is investigated for its potential in targeted cancer therapy, particularly for its ability to selectively deliver daunorubicin to cancer cells.

Industry: The compound is used in the development of new drug delivery systems and formulations for improved therapeutic efficacy

Mécanisme D'action

Target of Action

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, also known as Daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Daunorubicin interacts with its targets through a couple of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs . This intercalation distorts the DNA helix and subsequently interferes with the normal DNA replication and transcription processes, leading to the inhibition of protein synthesis and cell death . Additionally, Daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by Daunorubicin is the DNA replication and transcription processes . By intercalating into DNA and inhibiting topoisomerase II, Daunorubicin disrupts these essential cellular processes, leading to cell death . The downstream effects include the inhibition of protein synthesis and induction of apoptosis .

Pharmacokinetics

It’s known that daunorubicin is administered intravenously , suggesting that it has direct access to the systemic circulation, bypassing the absorption phase typical of orally administered drugs.

Result of Action

The result of Daunorubicin’s action at the molecular and cellular level is the inhibition of DNA replication and transcription , leading to cell death . This makes it effective in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves the conjugation of the tetrapeptide sequence to daunorubicin. The process typically includes the following steps:

Peptide Synthesis: The tetrapeptide sequence (Ala-Leu-Ala-Leu) is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Conjugation: The synthesized tetrapeptide is then conjugated to daunorubicin through a suitable linker. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between the peptide and daunorubicin.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale chromatographic systems for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The anthracycline moiety can undergo oxidation reactions, leading to the formation of quinone and hydroquinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to its hydroquinone form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Daunorubicin: The parent compound, used in the treatment of various cancers.

Doxorubicin: A closely related anthracycline with similar mechanisms of action but different pharmacokinetic properties.

Idarubicin: Another anthracycline derivative with enhanced lipophilicity and improved cellular uptake.

Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.

Uniqueness

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is unique due to its peptide conjugation, which enhances its selectivity and reduces systemic toxicity. This modification allows for targeted delivery to cancer cells, potentially improving therapeutic outcomes compared to other anthracyclines .

Activité Biologique

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic primarily used in cancer treatment. This compound features a tetrapeptide sequence (Ala-Leu-Ala-Leu) conjugated to daunorubicin, which enhances its biochemical properties and therapeutic potential. The incorporation of the peptide sequence aims to improve the selectivity and reduce systemic toxicity compared to traditional daunorubicin formulations.

The primary mechanism of action for Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves:

- Target Interaction : The compound primarily targets DNA and topoisomerase II .

- Mode of Action : It intercalates with DNA, disrupting replication and transcription processes, leading to cell death. This interaction is crucial for its anticancer activity as it inhibits the proliferation of malignant cells.

- Pharmacokinetics : The drug is typically administered intravenously, allowing for rapid distribution in the bloodstream and targeted delivery to tumor sites.

Research Findings

Recent studies have highlighted the biological activity and therapeutic efficacy of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride:

- Cellular Uptake : Research indicates that the peptide conjugation enhances cellular uptake mechanisms, facilitating better delivery of daunorubicin to cancer cells. This property is particularly significant in overcoming resistance mechanisms often seen in various cancers .

- Oxidative Stress Response : A study demonstrated that co-culturing leukemia cells with adipocytes could protect them from daunorubicin-induced oxidative stress. This finding underscores the importance of the tumor microenvironment in influencing drug efficacy .

Comparative Efficacy

A comparative analysis with other anthracyclines reveals that Ala-Leu-Ala-Leu Daunorubicin Hydrochloride exhibits unique advantages:

| Compound | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Daunorubicin | DNA intercalation | Various cancers | Standard anthracycline treatment |

| Doxorubicin | DNA intercalation | Breast cancer, sarcomas | Higher cardiotoxicity |

| Idarubicin | Enhanced lipophilicity | Acute myeloid leukemia | Improved cellular uptake |

| Epirubicin | Stereoisomer with reduced cardiotoxicity | Breast cancer | Lower toxicity profile |

| Ala-Leu-Ala-Leu Daunorubicin Hydrochloride | DNA intercalation with peptide enhancement | Targeted cancer therapy | Peptide conjugation enhances selectivity |

Clinical Applications

- Acute Lymphoblastic Leukemia (ALL) : A study involving ALL patients indicated that Ala-Leu-Ala-Leu Daunorubicin Hydrochloride could potentially overcome drug resistance mechanisms, enhancing therapeutic outcomes compared to conventional treatments .

- Combination Therapies : Research has shown that combining this compound with other agents like Olaparib can synergistically enhance anticancer activity by targeting multiple pathways involved in tumor growth and survival .

In Vivo Studies

In animal models, Ala-Leu-Ala-Leu Daunorubicin Hydrochloride demonstrated significant tumor reduction compared to traditional formulations, showcasing its potential for improved efficacy in clinical settings .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWJYPAQXONXEF-SKQXRMJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62ClN5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746967 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76582-70-2 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.